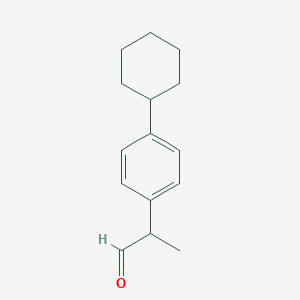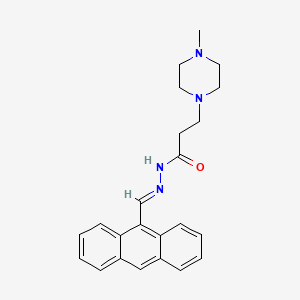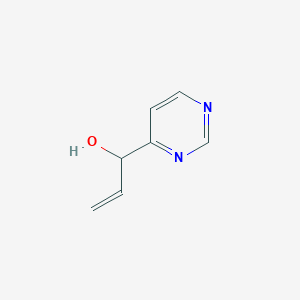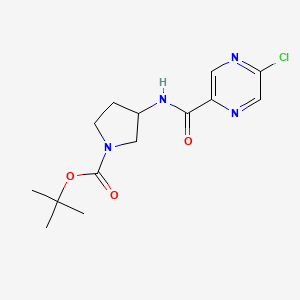
3-Dimethylphosphorylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Dimethylphosphorylpyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a dimethylphosphoryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dimethylphosphorylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the cyclization process.
Industrial Production Methods: Industrial production of pyrrolidine derivatives, including this compound, can involve the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This reaction is carried out at high temperatures (165–200°C) and pressures (17–21 MPa) in a continuous tube reactor.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Dimethylphosphorylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of phosphorylated pyrrolidine derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Dimethylphosphorylpyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 3-Dimethylphosphorylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the nature of the substituents. The phosphoryl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity towards target proteins.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A parent compound with a similar ring structure but without the dimethylphosphoryl group.
Pyrrolizidine: Contains two fused pyrrolidine rings and exhibits different biological activities.
Prolinol: A hydroxylated derivative of pyrrolidine with distinct chemical properties.
Uniqueness: 3-Dimethylphosphorylpyrrolidine is unique due to the presence of the dimethylphosphoryl group, which imparts specific chemical reactivity and biological activity. This functional group enhances the compound’s potential as a versatile scaffold in drug discovery and other applications.
Eigenschaften
Molekularformel |
C6H14NOP |
|---|---|
Molekulargewicht |
147.16 g/mol |
IUPAC-Name |
3-dimethylphosphorylpyrrolidine |
InChI |
InChI=1S/C6H14NOP/c1-9(2,8)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
LBPJWNQCILFOBO-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C)C1CCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



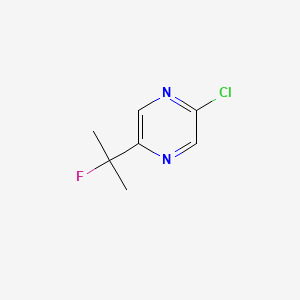
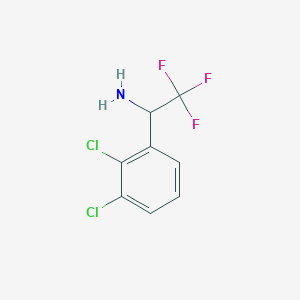
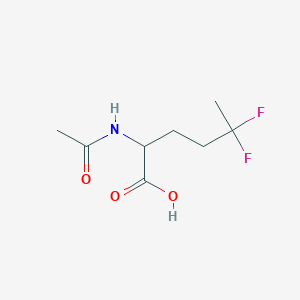

![2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13560577.png)
![2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride](/img/structure/B13560579.png)
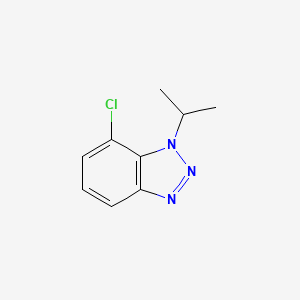
![2-Methylidene-6-oxaspiro[3.4]octane](/img/structure/B13560585.png)
![3-Azabicyclo[3.2.1]octan-1-amine](/img/structure/B13560589.png)
